molecular formula C13H20N2O2S B3198003 1-Ethyl-4-tosylpiperazine CAS No. 100800-51-9

1-Ethyl-4-tosylpiperazine

Cat. No.: B3198003
CAS No.: 100800-51-9
M. Wt: 268.38 g/mol
InChI Key: XNPPSQLGKDCRRF-UHFFFAOYSA-N
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Description

It features a piperazine ring substituted with an ethyl group at the 1-position and a toluenesulfonyl (tosyl) group at the 4-position. This compound has been synthesized and evaluated for antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, demonstrating moderate efficacy in preliminary studies . Its structure combines the rigidity of the piperazine ring with the electron-withdrawing tosyl group, which may enhance stability and receptor-binding properties.

Properties

IUPAC Name

1-ethyl-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-3-14-8-10-15(11-9-14)18(16,17)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPPSQLGKDCRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-4-tosylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with ethyl iodide to introduce the ethyl group, followed by tosylation using tosyl chloride. The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the tosylation process .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the desired temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-tosylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce sulfoxides, sulfones, or de-tosylated products .

Scientific Research Applications

1-Ethyl-4-tosylpiperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs with improved efficacy and safety profiles.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-ethyl-4-tosylpiperazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antimicrobial activity by binding to bacterial proteins and inhibiting their function. The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pharmacological and physicochemical properties of piperazine derivatives are heavily influenced by substituents. Below is a comparative analysis of 1-Ethyl-4-tosylpiperazine and related compounds:

Compound Substituents Key Features Reference
This compound 1-Ethyl, 4-tosyl Antibacterial activity; sulfonamide group enhances stability and bioactivity
1-Methyl-4-[2-(p-tolylsulfonyl)ethyl]piperazine 1-Methyl, 4-(tosylethyl) Extended alkyl chain may increase lipophilicity; structural isomerism
1-(4-Fluorobenzyl)piperazine 4-Fluorobenzyl Fluorine atom improves metabolic stability and membrane permeability
1-(4-Chlorophenyl)piperazine 4-Chlorophenyl Chlorine enhances halogen bonding; used in neurotransmitter receptor studies
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate 4-Nitrophenyl, 1-carboxylate Nitro group introduces strong electron-withdrawing effects; potential for redox activity
1-(4-Toluenesulfonyl)piperidin-4-carbohydrazide Piperidine core, carbohydrazide Hydrazide group increases polarity; tested in antibacterial applications

Key Observations :

  • In contrast, nitro or carboxylate groups (e.g., ) introduce additional redox or hydrogen-bonding capabilities.
  • Lipophilicity : Compounds with extended alkyl chains (e.g., ) or aromatic substituents (e.g., ) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration.
  • Core Variations : Piperidine derivatives (e.g., ) lack the second nitrogen in the piperazine ring, reducing hydrogen-bonding opportunities but increasing conformational flexibility.

Physicochemical Properties

Property This compound 1-Methyl-4-[2-(p-tolylsulfonyl)ethyl]piperazine Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Molecular Weight ~340 g/mol (estimated) ~378 g/mol 295.3 g/mol
Solubility Moderate in polar solvents Low (due to extended alkyl chain) Low (nitro group reduces solubility)
LogP ~2.5 (predicted) ~3.2 ~1.8

Notes:

  • The ethyl group in this compound balances hydrophobicity, whereas nitro groups () or bulky substituents () drastically alter solubility.
  • Piperazine derivatives with fluorinated groups (e.g., ) often display improved metabolic stability due to resistance to oxidative degradation.

Biological Activity

1-Ethyl-4-tosylpiperazine (ETP) is a compound within the piperazine family, notable for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of ETP, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with an ethyl group and a tosyl group. Its molecular formula is C12H16N2O2SC_{12}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 284.34 g/mol. The presence of the tosyl group enhances its reactivity, making it suitable for various chemical transformations and biological interactions.

The biological activity of ETP can be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Activity : ETP exhibits antimicrobial properties by binding to bacterial proteins, inhibiting their function and disrupting cellular processes. This mechanism has been demonstrated in studies where ETP showed effective inhibition against various bacterial strains.
  • Anticancer Properties : Research indicates that ETP can inhibit cancer cell proliferation through multiple pathways. For instance, it has been shown to induce apoptosis in cancer cells by interacting with key regulatory proteins involved in cell cycle control and apoptosis .
  • Enzyme Inhibition : ETP has demonstrated significant inhibitory effects on enzymes such as tyrosinase, which plays a crucial role in melanin production. In one study, derivatives of ETP exhibited an IC50 value of 6.88 µM against tyrosinase, outperforming standard inhibitors like kojic acid (30.34 µM) and ascorbic acid (11.5 µM).

Biological Activities Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Mechanism IC50 / Effectiveness
AntimicrobialInhibition of bacterial protein functionEffective against multiple strains
AnticancerInduction of apoptosis in cancer cellsVaries by cell line
Tyrosinase InhibitionCompetitive inhibitionIC50 = 6.88 µM

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of ETP derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents.
  • Anticancer Evaluation : In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that ETP derivatives could significantly reduce cell viability, with some compounds showing GI50 values as low as 3.1 µM, indicating strong anticancer potential .
  • Tyrosinase Inhibition : The efficacy of ETP in inhibiting tyrosinase was highlighted in a comparative study where it was found to be more effective than traditional inhibitors used in skin whitening products, showcasing its potential applications in cosmetic formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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